[1-(2-Methylphenyl)cyclopentyl]methanol
CAS No.:
Cat. No.: VC20387997
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O |
|---|---|
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | [1-(2-methylphenyl)cyclopentyl]methanol |
| Standard InChI | InChI=1S/C13H18O/c1-11-6-2-3-7-12(11)13(10-14)8-4-5-9-13/h2-3,6-7,14H,4-5,8-10H2,1H3 |
| Standard InChI Key | IWNHLSOWXZORPI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2(CCCC2)CO |
Introduction
[1-(2-Methylphenyl)cyclopentyl]methanol is an organic compound with the molecular formula C13H18O. It belongs to the class of alcohols and is characterized by a cyclopentyl ring attached to a 2-methylphenyl group via a methylene bridge, which is further connected to a hydroxyl (-OH) group. This compound is of interest in various chemical and pharmaceutical applications due to its structural features.
Synthesis and Preparation
The synthesis of [1-(2-Methylphenyl)cyclopentyl]methanol typically involves the reaction of a suitable precursor, such as a cyclopentyl derivative, with a 2-methylphenyl group under conditions that facilitate the formation of the methanol moiety. Common methods include Grignard reactions or reductions of appropriate carbonyl compounds.
Applications and Research Findings
While specific applications of [1-(2-Methylphenyl)cyclopentyl]methanol may not be widely documented, compounds with similar structures are often explored in pharmaceutical and chemical research for their potential biological activities or as intermediates in the synthesis of more complex molecules.
| Potential Applications | Description |
|---|---|
| Pharmaceutical Intermediates | Used in the synthesis of drugs or bioactive compounds due to its structural versatility |
| Chemical Synthesis | Acts as a building block for more complex organic molecules |
Safety and Handling
Handling [1-(2-Methylphenyl)cyclopentyl]methanol requires standard precautions for organic compounds, including the use of protective gloves, safety glasses, and working in a well-ventilated area. It is essential to consult safety data sheets (SDS) for specific handling instructions.
Note:
Due to the limited availability of specific data on [1-(2-Methylphenyl)cyclopentyl]methanol, this article focuses on general principles and related compounds. For detailed research findings, consulting specialized chemical databases or scientific literature is recommended.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume